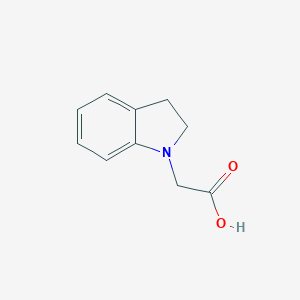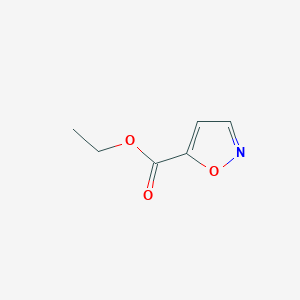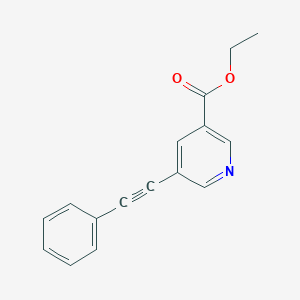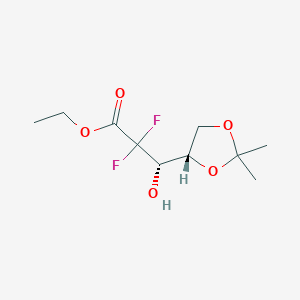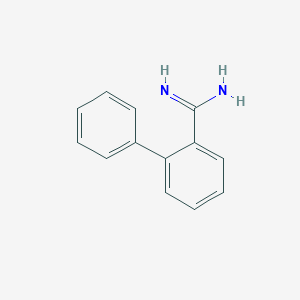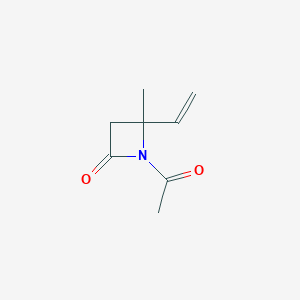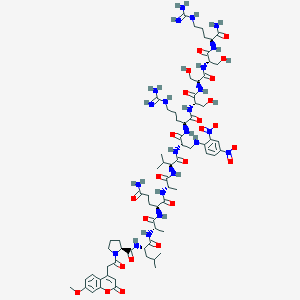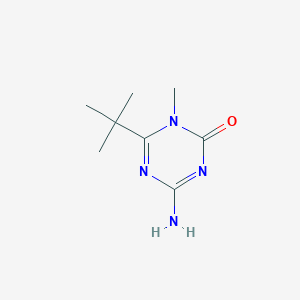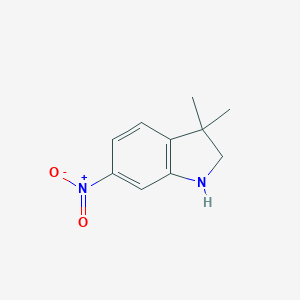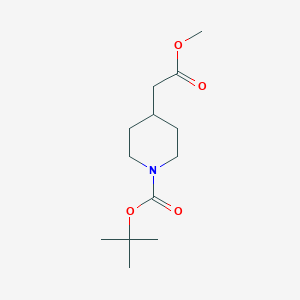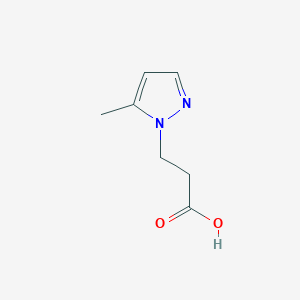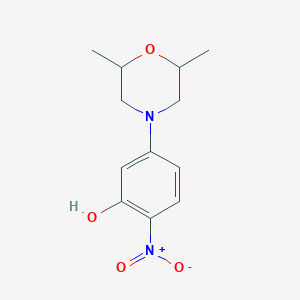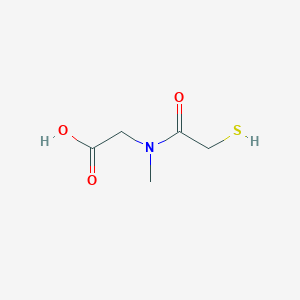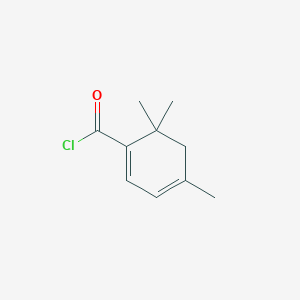
1,3-Cyclohexadiene-1-carbonylchloride, 4,6,6-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclohexadiene-1-carbonylchloride, 4,6,6-trimethyl- is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in organic synthesis and medicinal chemistry. This compound is also known as 4,6,6-trimethyl-1,3-cyclohexadien-1-carbonyl chloride or DMAD, and it is widely used as a reagent in organic chemistry reactions.
Mechanism Of Action
The mechanism of action of 1,3-Cyclohexadiene-1-carbonylchloride, 4,6,6-trimethyl- is based on its ability to act as a highly reactive electrophile. This reactivity is due to the presence of the carbonyl chloride group, which undergoes nucleophilic attack by various nucleophiles, including amines, alcohols, and thiols. The resulting adducts can then be further modified through various chemical reactions, including reduction, oxidation, and functional group transformations.
Biochemical And Physiological Effects
While DMAD is primarily used in organic synthesis, it has also been investigated for its potential biochemical and physiological effects. Studies have shown that DMAD can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, DMAD has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1,3-Cyclohexadiene-1-carbonylchloride, 4,6,6-trimethyl- in lab experiments is its high reactivity and versatility as a reagent. This compound can be used in a wide range of chemical reactions, making it a valuable tool for synthetic chemists. However, DMAD is also highly reactive and can be difficult to handle, requiring specialized equipment and precautions to ensure safe handling.
Future Directions
There are several future directions for research on 1,3-Cyclohexadiene-1-carbonylchloride, 4,6,6-trimethyl-. One potential area of investigation is the development of new synthetic methodologies using DMAD as a key reagent. Additionally, further research is needed to fully understand the biochemical and physiological effects of DMAD and its potential as a therapeutic agent. Finally, the development of new derivatives of DMAD with improved properties and reactivity could lead to the discovery of new compounds with valuable applications in organic synthesis and medicinal chemistry.
Synthesis Methods
The synthesis of 1,3-Cyclohexadiene-1-carbonylchloride, 4,6,6-trimethyl- is typically carried out through the reaction of trimethylsilyl chloride with 1,3-cyclohexadiene in the presence of a Lewis acid catalyst. This reaction results in the formation of DMAD as a highly reactive and versatile reagent for organic synthesis.
Scientific Research Applications
DMAD has been extensively used in scientific research for its diverse applications in organic synthesis and medicinal chemistry. This compound is commonly used as a reagent for the synthesis of various organic compounds, including natural products, pharmaceuticals, and agrochemicals. DMAD has also been used in the preparation of enantiomerically pure compounds through asymmetric synthesis.
properties
CAS RN |
179104-42-8 |
|---|---|
Product Name |
1,3-Cyclohexadiene-1-carbonylchloride, 4,6,6-trimethyl- |
Molecular Formula |
C10H13ClO |
Molecular Weight |
184.66 g/mol |
IUPAC Name |
4,6,6-trimethylcyclohexa-1,3-diene-1-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c1-7-4-5-8(9(11)12)10(2,3)6-7/h4-5H,6H2,1-3H3 |
InChI Key |
HGKHQFHUXCJYMP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C(C1)(C)C)C(=O)Cl |
Canonical SMILES |
CC1=CC=C(C(C1)(C)C)C(=O)Cl |
synonyms |
1,3-Cyclohexadiene-1-carbonyl chloride, 4,6,6-trimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




